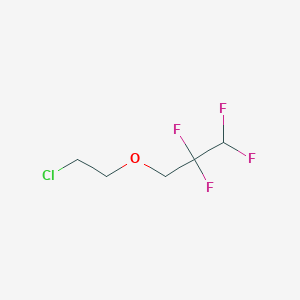

3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane

Übersicht

Beschreibung

3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane, also known as CFC-114, is a colorless, nonflammable, volatile liquid with a low boiling point. It is a member of the class of compounds known as chlorofluorocarbons (CFCs). CFC-114 is used as a refrigerant and propellant in aerosol cans, and as a solvent in cleaning agents. It is also used in the manufacture of certain plastics. CFC-114 is also known to have a low ozone depletion potential (ODP) and a low global warming potential (GWP).

Wissenschaftliche Forschungsanwendungen

Electrochemical Performance Improvement

A study by Luo et al. (2016) introduced a novel electrolyte for LiNi 0.5 Mn 1.5 O 4 /Li cells, utilizing a fluorinated solvent based on 3-(1,1,2,2-tetrafluoroethoxy)-1,1,2,2-tetrafluoropropane. This solvent improved the electrochemical stability and performance of the cathode, showing higher oxidation potential and forming a uniform SEI layer that enhanced charge-discharge efficiency, as validated through various electrochemical tests and analyses (Luo et al., 2016).

Vapor Pressure Measurements for Refrigerants

Yang et al. (2014) focused on measuring the vapor pressure of 2-chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb) among other refrigerants, providing critical data for their application in refrigeration and air conditioning systems. This study aimed to accurately correlate the vapor pressures with temperature, contributing to the understanding of these substances' thermophysical properties (Yang et al., 2014).

Safe Electrolytes for Lithium-ion Batteries

Research by Liu et al. (2016) introduced ternary mixtures including 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether as part of safe electrolytes for lithium-ion batteries. These mixtures were shown to improve safety and wettability to separators and electrodes compared to conventional electrolytes, indicating potential for practical application in enhancing the performance of lithium-ion batteries (Liu et al., 2016).

Environmental Fate of Refrigerants

A study on the environmental fate of 2,3,3,3-tetrafluoropropene (HFO-1234yf), which is introduced as a replacement for traditional refrigerants due to its lower global warming potential, assessed its degradation under various conditions. This research contributes to understanding the environmental impacts and persistence of such next-generation refrigerants (Im et al., 2014).

Catalysts for Fluorination Reactions

Research on catalytic fluorination has explored the use of fluorinated compounds as intermediates in producing environmentally friendly refrigerants. Studies have examined the selective fluorination of chloropropenes to achieve desired refrigerants with low environmental impact, demonstrating the critical role of catalysts in facilitating these reactions efficiently (Mao et al., 2014).

Wirkmechanismus

Target of Action

Chloroethoxy compounds are often used as intermediates in the synthesis of various pharmaceutical compounds . .

Mode of Action

The mode of action of chloroethoxy compounds is also highly dependent on their specific structure and the context in which they are used. Some chloroethoxy compounds may interact with their targets through covalent bonding, while others may interact through non-covalent interactions such as hydrogen bonding or van der Waals forces .

Biochemical Pathways

Chloroethoxy compounds can be involved in a variety of biochemical pathways. For example, some chloroethoxy compounds are used in the synthesis of ethylene glycol-based amino acids and polymers for direct and amplified DNA detection .

Result of Action

The molecular and cellular effects of chloroethoxy compounds can vary widely depending on their specific structure and the context in which they are used. Some chloroethoxy compounds may have therapeutic effects, while others may be used primarily as research tools .

Action Environment

The action, efficacy, and stability of chloroethoxy compounds can be influenced by a variety of environmental factors, including temperature, pH, and the presence of other chemicals. These factors can affect the compound’s ability to reach its target, interact with its target, and exert its effects .

Eigenschaften

IUPAC Name |

3-(2-chloroethoxy)-1,1,2,2-tetrafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClF4O/c6-1-2-11-3-5(9,10)4(7)8/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYBXLXMUOYCIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)OCC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane | |

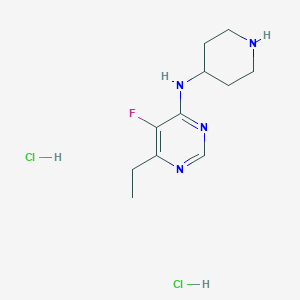

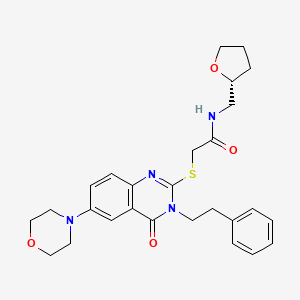

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

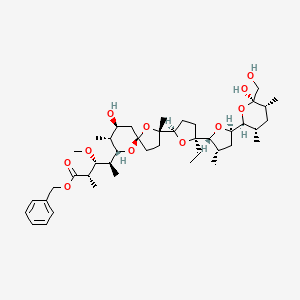

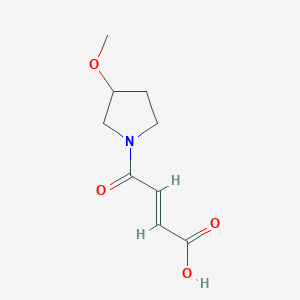

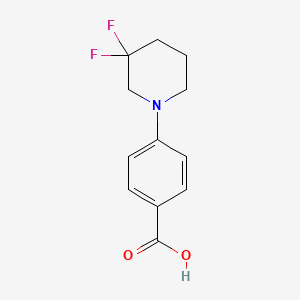

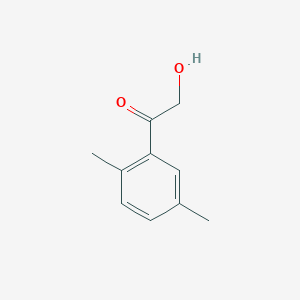

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4,5-difluorophenyl)boronic acid](/img/structure/B1489503.png)